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Compound of Interest

Compound Name:
Methyl 3-(morpholin-4-

ylmethyl)benzoate

Cat. No.: B068239 Get Quote

Technical Guide: Methyl 3-(morpholin-4-
ylmethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, a

proposed synthetic route, and a discussion of the potential biological relevance of Methyl 3-
(morpholin-4-ylmethyl)benzoate. Due to the limited publicly available data on this specific

molecule, some information is presented based on analogous compounds and established

chemical principles.

Chemical Properties
Methyl 3-(morpholin-4-ylmethyl)benzoate is an organic compound featuring a central

benzene ring substituted with a methyl ester group and a morpholinomethyl group at the meta-

position.

Quantitative Data Summary
A summary of the available quantitative data for Methyl 3-(morpholin-4-ylmethyl)benzoate is

presented in Table 1. It is important to note that experimentally determined physical properties

such as melting point, boiling point, and solubility are not widely reported in the literature.
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Property Value Source

CAS Number 190660-95-8 Chemical Supplier Catalogs[1]

Molecular Formula C₁₃H₁₇NO₃ Acmec Biochemical[2]

Molecular Weight 235.28 g/mol Acmec Biochemical[2]

SMILES
O=C(OC)C1=CC=CC(CN2CC

OCC2)=C1
BLD Pharm[3]

InChI

InChI=1S/C13H17NO3/c1-16-

13(15)12-4-2-3-11(9-12)10-14-

5-7-17-8-6-14/h2-4,9H,5-

8,10H2,1H3

Acmec Biochemical[2]

InChIKey
YLFWRCNFZKUNOE-

UHFFFAOYSA-N
Acmec Biochemical[2]

Safety and Handling
Hazard information for Methyl 3-(morpholin-4-ylmethyl)benzoate indicates that it is classified

as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat, should be worn when handling this compound. All work should

be conducted in a well-ventilated fume hood.

Experimental Protocols: Proposed Synthesis
While a specific, detailed experimental protocol for the synthesis of Methyl 3-(morpholin-4-
ylmethyl)benzoate is not readily available in published literature, a plausible and efficient

synthetic route can be proposed based on standard organic chemistry transformations. The

most likely method involves the nucleophilic substitution of a benzylic halide with morpholine.

Proposed Synthetic Pathway: Nucleophilic Substitution
This proposed synthesis starts from the commercially available Methyl 3-

(bromomethyl)benzoate. The reaction involves the displacement of the bromide by the

secondary amine, morpholine, which acts as a nucleophile.

Reaction:
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Methyl 3-(bromomethyl)benzoate + Morpholine → Methyl 3-(morpholin-4-ylmethyl)benzoate

Detailed Methodology:

Reaction Setup: To a solution of Methyl 3-(bromomethyl)benzoate (1.0 equivalent) in a

suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom

flask, add morpholine (2.2 equivalents) and a non-nucleophilic base like potassium

carbonate (K₂CO₃) (2.0 equivalents). The excess morpholine acts as both a nucleophile and

a scavenger for the HBr byproduct, while potassium carbonate neutralizes the acid formed.

Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours or

gently heated to 50-60 °C to expedite the reaction.

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography

(TLC) until the starting material is consumed.

Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The

filtrate is then concentrated under reduced pressure to remove the solvent. The residue is

taken up in a water-immiscible organic solvent like ethyl acetate and washed with water and

brine to remove any remaining salts and excess morpholine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and

concentrated. The crude product can be purified by column chromatography on silica gel to

yield pure Methyl 3-(morpholin-4-ylmethyl)benzoate.

Alternative Synthetic Pathway: Reductive Amination
An alternative route would be the reductive amination of Methyl 3-formylbenzoate with

morpholine.

Reaction:

Methyl 3-formylbenzoate + Morpholine --[Reducing Agent]--> Methyl 3-(morpholin-4-
ylmethyl)benzoate

Detailed Methodology:
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Imine Formation: Methyl 3-formylbenzoate (1.0 equivalent) and morpholine (1.2 equivalents)

are dissolved in a suitable solvent like methanol or dichloromethane. A catalytic amount of

acetic acid can be added to facilitate the formation of the intermediate iminium ion.

Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or

sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture.

Reaction Conditions: The reaction is stirred at room temperature for several hours until

completion, as monitored by TLC.

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous

solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent. The

combined organic layers are washed, dried, and concentrated. The final product is purified

by column chromatography.

Logical and Experimental Workflows
The following diagrams illustrate the proposed synthetic workflows.

Nucleophilic Substitution Pathway

Methyl 3-(bromomethyl)benzoate
+ Morpholine Solvent (Acetonitrile)

Base (K₂CO₃)

Stir at RT or 50-60°C Aqueous Work-up Column Chromatography Methyl 3-(morpholin-4-ylmethyl)benzoate

Click to download full resolution via product page

Proposed Nucleophilic Substitution Workflow
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Reductive Amination Pathway

Methyl 3-formylbenzoate
+ Morpholine Solvent (Methanol)

Reducing Agent (NaBH(OAc)₃)

Stir at RT Aqueous Work-up Column Chromatography Methyl 3-(morpholin-4-ylmethyl)benzoate

Click to download full resolution via product page

Proposed Reductive Amination Workflow

Biological Activity and Potential Applications
There is currently no specific published data on the biological activity or pharmacological profile

of Methyl 3-(morpholin-4-ylmethyl)benzoate. However, the morpholine moiety is a common

functional group in many biologically active compounds and approved drugs, often improving

pharmacokinetic properties such as solubility and metabolic stability.

A recent study on 3-(morpholinomethyl)benzofuran derivatives, which share a similar structural

motif, has shown potent antitumor activity against non-small cell lung cancer cell lines. These

compounds were found to be effective inhibitors of VEGFR-2, a key receptor tyrosine kinase

involved in angiogenesis. This suggests that substituting the benzofuran core with a benzoate

may also yield compounds with interesting biological activities, potentially in the area of

oncology.

The broader class of benzoate derivatives has been investigated for a range of biological

effects, including antimicrobial and enzyme inhibitory activities. For instance, sodium benzoate

has been shown to affect the function of polymorphonuclear leukocytes and upregulate ciliary

neurotrophic factor, indicating potential immunomodulatory and neurotrophic properties.[2][4]

Given the lack of direct evidence, the biological role of Methyl 3-(morpholin-4-
ylmethyl)benzoate remains speculative. Further research and biological screening are

necessary to elucidate its potential as a therapeutic agent. The logical progression for future

research is depicted below.
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Synthesis and
Purification

Structural and Purity
Analysis (NMR, MS, HPLC)

Initial Biological Screening
(e.g., cell-based assays)

Hit Identification

Target Identification
and Validation

Lead Optimization
(SAR studies)

Preclinical Development
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Drug Discovery and Development Progression

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b068239?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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